8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole ring fused with a pyrimidine ring, which is further substituted with an ethoxy group and an N-(2-methylpropyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share structural similarities with 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine, are also structurally related.
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of the indole and pyrimidine rings
Properties
CAS No. |
846586-11-6 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C16H20N4O/c1-4-21-11-5-6-13-12(7-11)14-15(20-13)16(19-9-18-14)17-8-10(2)3/h5-7,9-10,20H,4,8H2,1-3H3,(H,17,18,19) |
InChI Key |
XTLQODYRAZEBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC(C)C |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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